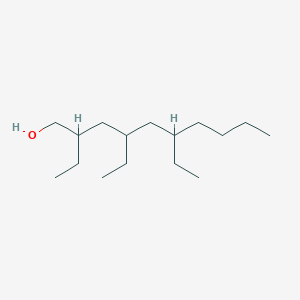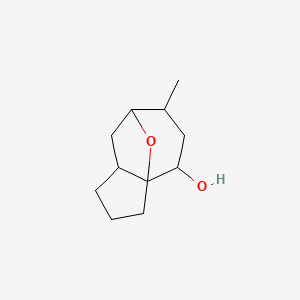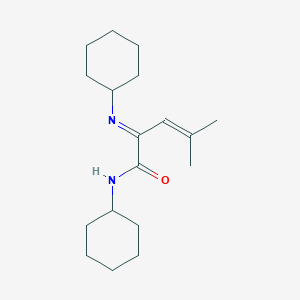![molecular formula C14H14N4O B14381770 (E,E)-1,1'-Oxybis[(4-methylphenyl)diazene] CAS No. 90238-04-3](/img/structure/B14381770.png)
(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] is an organic compound characterized by the presence of two diazene groups connected through an oxygen atom and substituted with methyl groups on the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] typically involves the reaction of 4-methylphenylhydrazine with an oxidizing agent in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired diazene linkage. Common oxidizing agents used in this synthesis include hydrogen peroxide and sodium hypochlorite.
Industrial Production Methods
Industrial production of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex azo compounds.
Reduction: Reduction reactions can break the diazene linkages, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted azo compounds, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex azo compounds and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pigments, dyes, and as a stabilizer in various polymer formulations.
Mécanisme D'action
The mechanism of action of (E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] involves its interaction with molecular targets such as enzymes and receptors. The diazene groups can participate in redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated through its ability to form reactive intermediates that can modify biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: Similar in structure but lacks the oxygen linkage.
4,4’-Dihydroxyazobenzene: Contains hydroxyl groups instead of methyl groups.
1,1’-Oxybis(4-chlorophenyl)diazene: Substituted with chlorine atoms instead of methyl groups.
Uniqueness
(E,E)-1,1’-Oxybis[(4-methylphenyl)diazene] is unique due to its specific substitution pattern and the presence of an oxygen linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
90238-04-3 |
|---|---|
Formule moléculaire |
C14H14N4O |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
(4-methylphenyl)-[(4-methylphenyl)diazenyl]oxydiazene |
InChI |
InChI=1S/C14H14N4O/c1-11-3-7-13(8-4-11)15-17-19-18-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
RGBNVIJCEPEBBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NON=NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)


![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)

![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
